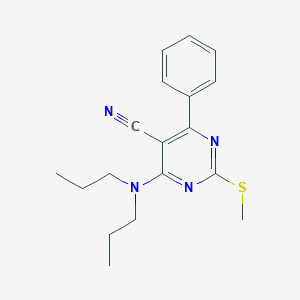![molecular formula C23H24N4O3 B253970 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by affecting certain signaling pathways. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is its potential as a molecular imaging agent for cancer diagnosis and treatment. Additionally, its low toxicity in normal cells makes it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development as a therapeutic agent.
Orientations Futures
Future research on 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate its potential applications in other fields such as drug discovery and molecular imaging. Furthermore, the development of more efficient synthesis methods could enable the production of larger quantities of this compound for further research.
Méthodes De Synthèse
The synthesis of 2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves the reaction of 4-(1-methylbenzimidazol-2-yl)-5-nitro-2H-pyrrole-3-carboxylic acid with 2-methylpropylamine and 4-nitrobenzoyl chloride. The reaction is carried out at room temperature in the presence of a base and a solvent.
Applications De Recherche Scientifique
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been studied for its potential applications in various fields such as cancer research, drug discovery, and molecular imaging. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been shown to have potential as a molecular imaging agent for cancer diagnosis and treatment.
Propriétés
Nom du produit |
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
|---|---|
Formule moléculaire |
C23H24N4O3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)13-30-23(29)15-8-10-16(11-9-15)27-12-19(28)20(21(27)24)22-25-17-6-4-5-7-18(17)26(22)3/h4-11,14H,12-13,24H2,1-3H3 |
Clé InChI |
PLHQUIQVAXGJFD-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
SMILES canonique |
CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)



![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)